molecular formula C11H11ClN2OS B2539016 4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine CAS No. 862977-19-3

4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine

Cat. No.: B2539016
CAS No.: 862977-19-3
M. Wt: 254.73
InChI Key: DQQSOHZJORLWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine is a useful research compound. Its molecular formula is C11H11ClN2OS and its molecular weight is 254.73. The purity is usually 95%.
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Scientific Research Applications

1. Cancer Research

4-(1,3-Thiazol-2-yl)morpholine derivatives, similar in structure to 4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase. These compounds show potential utility in xenograft models of tumor growth (Alexander et al., 2008). Additionally, N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, which are structurally related, have demonstrated promising anticancer properties in screenings conducted by the National Cancer Institute (Horishny et al., 2020).

2. Antimicrobial Activity

Morpholine-containing 2-R-phenyliminothiazole derivatives have shown significant antimicrobial activity. The derivatives exhibit notable antibacterial effects on gram-positive strains and a lesser effect on gram-negative strains (Yeromina et al., 2019). Another study involving morpholine derivatives containing an azole nucleus reported antimicrobial and antiurease activities, with some compounds active against M. smegmatis, C. albicans, and S. cerevisiae (Bektaş et al., 2012).

3. Inhibitory Effects on DNA-Dependent Protein Kinase

Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one (NU7441), a compound related to this compound, has been identified as a potent inhibitor of DNA-dependent protein kinase, suggesting its potential in cancer therapy (Cano et al., 2010).

4. Antioxidant and Anti-Inflammatory Properties

Derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one have been evaluated for their antioxidant activities, showing increased activity with changes in molecular properties like lipophilicity and dipole moment (Drapak et al., 2019). Additionally, certain morpholine derivatives with a thiazole moiety have been synthesized and demonstrated anti-inflammatory effects (Somashekhar & Kotnal, 2019).

5. Potential in Treating Neurodegenerative Diseases

Morpholine-linked thiazoles have been explored as potential inhibitors of acetylcholinesterase, showing promising inhibition percentages compared to standard treatments for neurodegenerative diseases like Alzheimer's (Mekky et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, “4-(4-Bromothiazol-2-yl)morpholine”, suggests that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Properties

IUPAC Name

4-(4-chloro-1,3-benzothiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-8-2-1-3-9-10(8)13-11(16-9)14-4-6-15-7-5-14/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQSOHZJORLWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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